![molecular formula C15H14O B12079565 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an ethanone group is attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to introduce the ethanone group onto the biphenyl structure. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, influencing biochemical processes.
Comparación Con Compuestos Similares
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be compared with other biphenyl derivatives, such as:
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group attached to the 4-position of the biphenyl ring.
1-(4’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: Contains a methoxy group instead of a methyl group.
1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone: Contains a bromo group instead of a methyl group.
Propiedades
Fórmula molecular |
C15H14O |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-[3-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15-5-3-4-14(10-15)12(2)16/h3-10H,1-2H3 |
Clave InChI |
JHCLNEOTTRNKFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



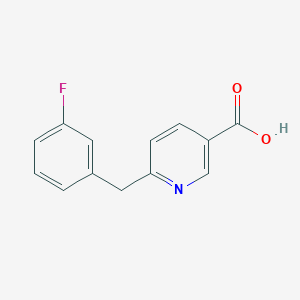
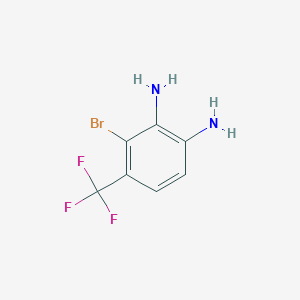


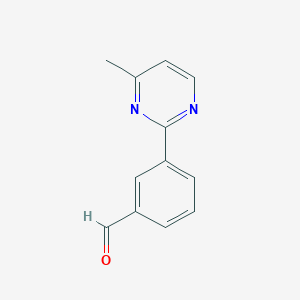
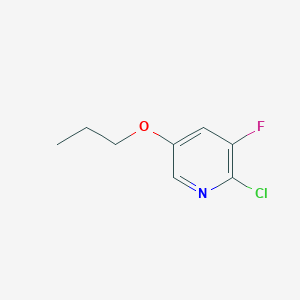
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
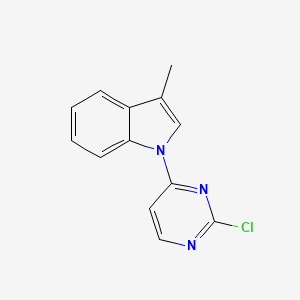
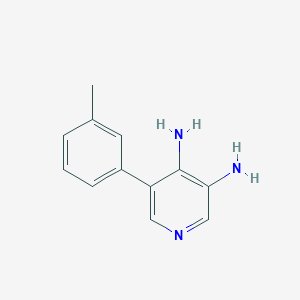
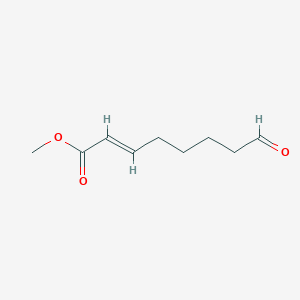

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
